![molecular formula C14H15N3O2 B1375017 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide CAS No. 685533-80-6](/img/structure/B1375017.png)
4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide” is a chemical compound with the CAS Number: 685533-80-6. It has a molecular weight of 257.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H15N3O2 . The InChI Code for this compound is 1S/C14H15N3O2/c1-16-14(18)13-8-12(6-7-17-13)19-11-4-2-10(9-15)3-5-11/h2-8H,9,15H2,1H3,(H,16,18) .Physical And Chemical Properties Analysis
This compound has a melting point of 114-115 degrees Celsius . It is typically stored at room temperature and is available in powder form .Applications De Recherche Scientifique
Solubility and Thermodynamic Models
- A study conducted by Sheng et al. (2018) focused on the solubility of APMC in various solvents and binary solvent mixtures across a temperature range of 278.15 to 328.15 K. This research is crucial for understanding the compound's behavior in different solvents, which is essential for its application in synthesis and formulation processes. The study also applied several models to correlate the experimental solubility data, providing insights into the thermodynamic properties of APMC (Sheng et al., 2018).
Kinase Inhibition for Cancer Therapy
- The compound has been investigated for its potential as a kinase inhibitor, which is significant in the development of cancer therapies. Schroeder et al. (2009) identified derivatives of APMC as potent and selective inhibitors of the Met kinase superfamily, showing promise in cancer treatment, particularly in tumor stasis in preclinical models (Schroeder et al., 2009).
Synthesis and Biological Evaluation
- Liu et al. (2020) synthesized novel derivatives of APMC that exhibited inhibitory activities against c-Met kinase and demonstrated cytotoxic activities against various cancer cell lines. This research highlights the compound's potential in the synthesis of new anticancer agents (Liu et al., 2020).
Analgesic Properties Enhancement
- Ukrainets et al. (2015) explored chemical modifications to the pyridine moiety of APMC derivatives to optimize their biological properties, specifically targeting enhanced analgesic effects. This study contributes to the development of new analgesic drugs with improved efficacy (Ukrainets et al., 2015).
Safety And Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-14(18)13-8-12(6-7-17-13)19-11-4-2-10(9-15)3-5-11/h2-8H,9,15H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOZSDQWNBUOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide | |
CAS RN |
685533-80-6 |
Source


|
| Record name | 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


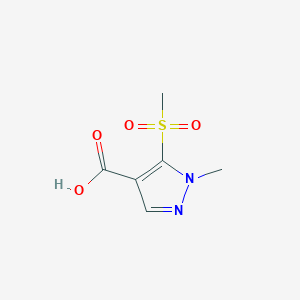
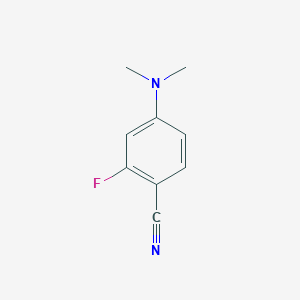
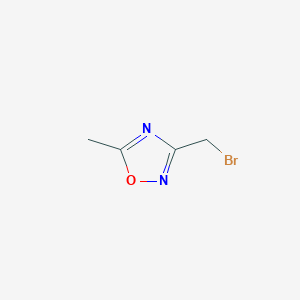
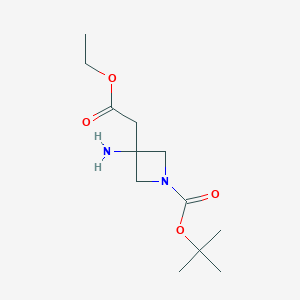
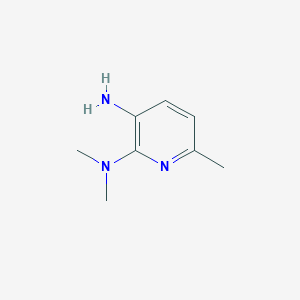
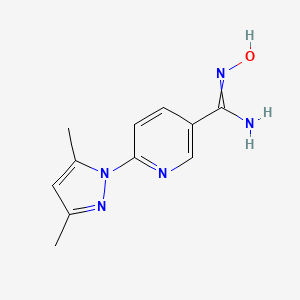
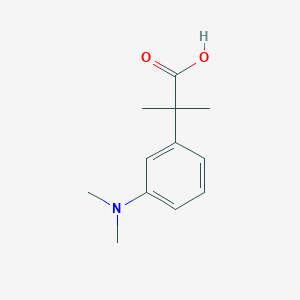
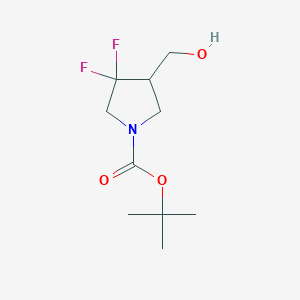
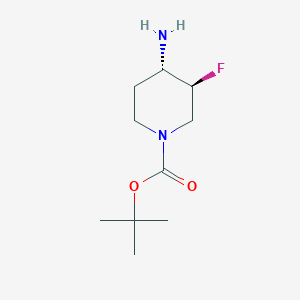
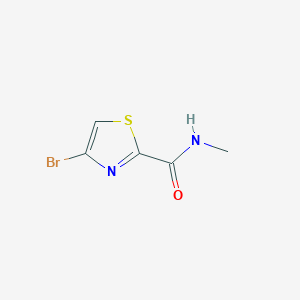
![4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1374955.png)
![6-bromo-1-tert-butyl-1H-benzo[d]imidazole](/img/structure/B1374956.png)
![3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1374957.png)